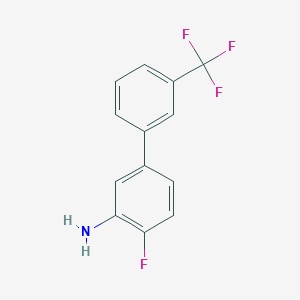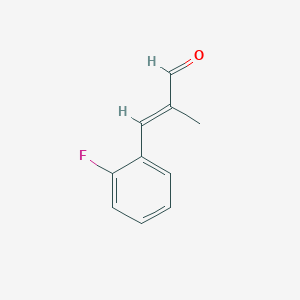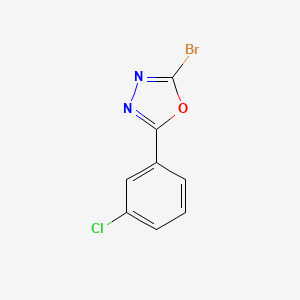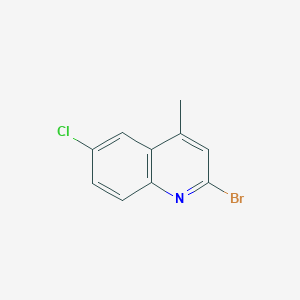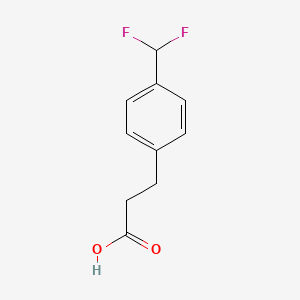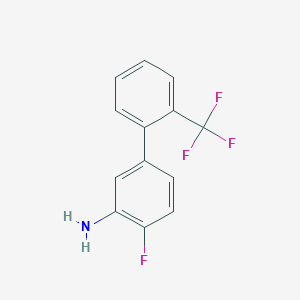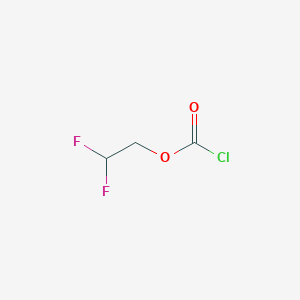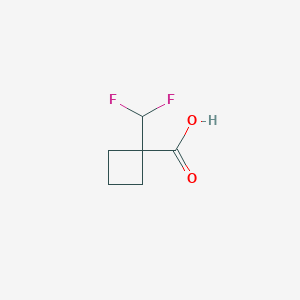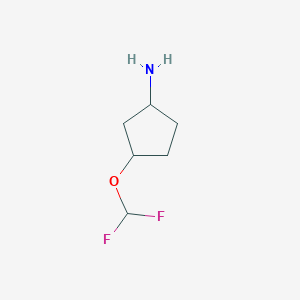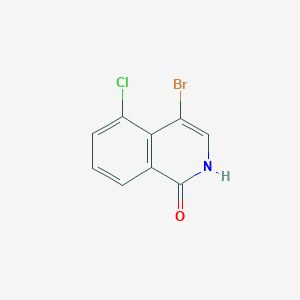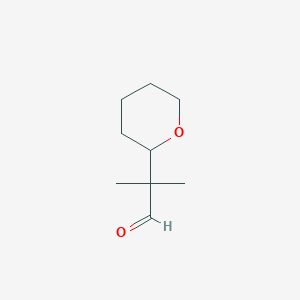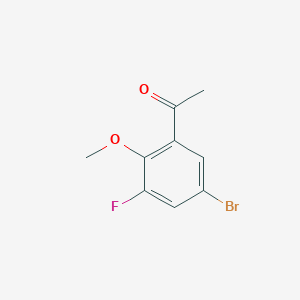
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one
Overview
Description
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound belonging to the class of aryl ketones. It is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, with an ethanone group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 5-fluoro-2-methoxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions typically include maintaining the temperature at a controlled level to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Bromination: Bromine in chloroform or acetic acid.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Bromination: this compound.
Nucleophilic Substitution: Substituted ethanones with various nucleophiles.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring can influence its reactivity and binding affinity to various biological targets . The compound may exert its effects through electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluoro-4-methoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.
2-Bromo-5-fluoro-2-methoxyacetophenone: Similar structure with a different position of the bromine and fluorine groups.
1-(5-Bromo-2-fluoro-3-methoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.
Uniqueness
1-(5-Bromo-3-fluoro-2-methoxyphenyl)ethan-1-one is unique due to its specific arrangement of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
1-(5-bromo-3-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJANSLQBMHDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



